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Executive Summary: Fibroblast Activation Protein (FAP), a transmembrane serine protease, is

a highly specific marker for cancer-associated fibroblasts (CAFs) that constitute a significant

component of the tumor microenvironment in a majority of solid tumors. Its restricted

expression in healthy tissues makes it an attractive target for therapeutic and diagnostic

applications. OncoFAP, a small organic ligand with ultra-high affinity for FAP, has emerged as

a pivotal tool in the development of next-generation cancer therapies and imaging agents. This

document provides a comprehensive technical overview of OncoFAP, its mechanism of action,

and its role in the targeted delivery of anti-cancer payloads.

Introduction to Fibroblast Activation Protein (FAP)
FAP, also known as seprase, is a 170 kDa type II membrane-bound serine protease.[1] It is

predominantly upregulated in the tumor microenvironment of various cancers, including breast,

pancreatic, esophageal, and lung cancers, while its expression in normal tissues is scarce.[1]

[2] Elevated FAP expression is often associated with a poorer prognosis in several cancer

types.[1][3] FAP plays a multifaceted role in the tumor microenvironment by promoting tumor

inflammation, suppressing innate and adaptive anti-tumor immunity, and remodeling the

extracellular matrix, which can facilitate tumor cell proliferation, migration, and invasion. The

unique enzymatic activity and selective expression of FAP in the tumor stroma make it a

promising therapeutic target.
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OncoFAP: A High-Affinity FAP Ligand
OncoFAP is a potent and selective small organic ligand of FAP. It was developed to exhibit

ultra-high affinity for FAP, with a dissociation constant in the subnanomolar range, and it cross-

reacts with both human and murine FAP. This high affinity allows for rapid and selective

accumulation in FAP-positive tumors with minimal uptake in healthy organs. OncoFAP serves

as a modular targeting moiety for the development of various cancer-targeting agents.

Mechanism of Action of OncoFAP-Based
Therapeutics
OncoFAP's primary role is to act as a delivery vehicle to the tumor microenvironment. Its

mechanism of action is dependent on the payload it carries. The two main therapeutic

strategies employing OncoFAP are Radioligand Therapy (RLT) and Small Molecule-Drug

Conjugates (SMDCs).

Radioligand Therapy (RLT)
In this approach, OncoFAP is conjugated to a chelator, such as DOTAGA, which can be

radiolabeled with a therapeutic radionuclide like Lutetium-177 (¹⁷⁷Lu). The resulting

radiopharmaceutical, for example, ¹⁷⁷Lu-OncoFAP-23, is administered systemically. It then

accumulates at FAP-expressing tumor sites, delivering a cytotoxic dose of radiation directly to

the tumor microenvironment.
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Figure 1: Mechanism of Action of OncoFAP-based Radioligand Therapy.

Small Molecule-Drug Conjugates (SMDCs)
OncoFAP can be linked to a potent cytotoxic agent, such as monomethyl auristatin E (MMAE),

via a linker that is specifically designed to be cleaved by the enzymatic activity of FAP. The

SMDC, for instance, OncoFAP-Gly-Pro-MMAE, is administered as a prodrug. Upon reaching

the tumor microenvironment, the linker is cleaved by FAP, releasing the active cytotoxic drug in

close proximity to the tumor cells, leading to their death.

Figure 2: Mechanism of Action of OncoFAP-based Small Molecule-Drug Conjugates.
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of OncoFAP and

its derivatives.

Table 1: Affinity and Inhibitory Activity of OncoFAP
Derivatives

Compound Target IC50

Fold
Enhancement
(vs.
Monovalent)

Reference

OncoFAP FAP 680 pM (Kd) -

TriOncoFAP

(OncoFAP-23)
FAP 13 pM ~43-fold

TetraOncoFAP FAP 2.4 pM ~235-fold

Table 2: Preclinical Tumor Uptake of Radiolabeled
OncoFAP Derivatives
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Compound Tumor Model Uptake (%ID/g) Time Point Reference

¹⁷⁷Lu-OncoFAP-

DOTAGA

SK-RC-52.hFAP

xenograft
>30% 10 min

¹⁷⁷Lu-OncoFAP-

DOTAGA

SK-RC-52.hFAP

xenograft
>20% 6 hours

¹⁷⁷Lu-OncoFAP-

23

SK-RC-52.hFAP

/ CT-26.hFAP
~16% 96 hours

¹⁷⁷Lu-

TriOncoFAP

FAP-positive

tumors
42% 24 hours

¹⁷⁷Lu-

TriOncoFAP

FAP-positive

tumors
16% 96 hours

[¹⁸F]AlF-NOTA-

OncoFAP

FAP-positive

solid tumors
6.6% 1 hour

Table 3: Preclinical Therapeutic Efficacy of ¹⁷⁷Lu-
OncoFAP-23

Treatment Group Tumor Model Outcome Reference

¹⁷⁷Lu-OncoFAP-23 (5

MBq/mouse)
FAP-positive tumors

Favorable therapeutic

outcomes

¹⁷⁷Lu-OncoFAP-23

(30 MBq/mouse)
FAP-positive tumors Curative in mice

¹⁷⁷Lu-BiOncoFAP +

L19-IL2
HT-1080.hFAP

7/7 complete

remissions

¹⁷⁷Lu-BiOncoFAP +

L19-IL2
SK-RC-52.hFAP

4/4 complete

remissions

Experimental Protocols
Detailed methodologies for key experiments are outlined below.
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Radiolabeling of OncoFAP Derivatives with ¹⁷⁷Lu
Preparation: Dissolve 100 nmol of the OncoFAP precursor in 100 µL of Milli-Q water.

Buffering: Add 200 µL of sodium acetate (1 M in water, pH 4.5).

Radiolabeling: Add the required amount of ¹⁷⁷LuCl₃ solution.

Incubation: Incubate the reaction mixture at 95°C for 10-30 minutes.

Quality Control: Analyze the radiochemical purity by reversed-phase high-performance liquid

chromatography (RP-HPLC).

Quantitative In Vivo Biodistribution Studies
Animal Model: Use tumor-bearing mice (e.g., BALB/c nude mice with SK-RC-52.hFAP

xenografts). Allow tumors to reach an average volume of 300–500 mm³.

Compound Administration: Inject the ¹⁷⁷Lu-labeled OncoFAP compound intravenously at a

specified dose (e.g., 250 nmol/kg; 50 MBq/kg).

Euthanasia and Organ Harvest: At predetermined time points, euthanize the mice via CO₂

asphyxiation. Harvest tumors, organs, and blood.

Measurement: Weigh the collected tissues and measure the radioactivity using a gamma

counter.

Data Analysis: Express the results as the percentage of the injected dose per gram of tissue

(%ID/g) ± standard deviation.
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Figure 3: Experimental Workflow for In Vivo Biodistribution Studies.

In Vivo Therapeutic Efficacy Studies
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Animal Model: Use tumor-bearing mice as described for biodistribution studies.

Treatment Groups: Randomize mice into different treatment groups (e.g., saline control,

different doses of ¹⁷⁷Lu-OncoFAP, combination therapy).

Compound Administration: Administer the therapeutic agent(s) intravenously. For

combination therapies, a dose of the radiopharmaceutical can be followed by the

administration of an immunocytokine like L19-IL2.

Monitoring: Monitor tumor growth and animal well-being regularly.

Termination Criteria: Euthanize animals when termination criteria are met (e.g., tumor size

limits, signs of distress).

Data Analysis: Analyze tumor growth curves and survival data to assess therapeutic efficacy.

Clinical Development and Future Perspectives
OncoFAP-based agents are currently in clinical development. A Phase I clinical trial of ⁶⁸Ga-

OncoFAP for diagnostic imaging in solid tumors has been initiated. The favorable preclinical

data for ¹⁷⁷Lu-OncoFAP-23 support its clinical development for the treatment of FAP-positive

solid tumors, both as a monotherapy and in combination with other agents like

immunocytokines. The versatility of the OncoFAP platform, enabling its use in RLT, SMDCs,

and imaging, positions it as a highly promising tool in the future of personalized oncology. The

continued investigation into FAP biology and the development of novel OncoFAP-based

constructs are expected to further expand the therapeutic landscape for a wide range of

cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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